REACTION_CXSMILES
|
CO[CH:3]([Cl:12])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].O.[BH4-].[Na+].[O:16]1CCOC[CH2:17]1>>[Cl:12][CH2:3][CH:4]([OH:5])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[O:16][CH3:17] |f:2.3|
|
Name
|
2-methoxy-α-chloroacetophenone
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture is extracted with benzene
|
Type
|
CUSTOM
|
Details
|
Then, the extract is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C1=C(C=CC=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |